((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid is a complex organic compound that features a nitrophenyl group attached to a thioinosinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid typically involves multiple steps:
Formation of the Thioinosinic Acid Backbone: This step involves the synthesis of the thioinosinic acid core, which can be achieved through the reaction of inosine with thiol-containing reagents under controlled conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thioinosinic acid backbone in the presence of a base.
Industrial Production Methods
Industrial production of 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The thio group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function.
Comparison with Similar Compounds
Similar Compounds
- 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-adenylic acid
- 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-guanylic acid
- 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-cytidylic acid
Uniqueness
6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid is unique due to its specific combination of a nitrophenyl group and a thioinosinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
65199-10-2 |
---|---|
Molecular Formula |
C17H18N5O9PS |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H18N5O9PS/c23-13-11(5-30-32(27,28)29)31-17(14(13)24)21-8-20-12-15(21)18-7-19-16(12)33-6-9-1-3-10(4-2-9)22(25)26/h1-4,7-8,11,13-14,17,23-24H,5-6H2,(H2,27,28,29)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
RMYYPCIAJWYVHZ-LSCFUAHRSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
Synonyms |
NBMPR-P nitrobenzylthioinosine 5'-monophosphate nitrobenzylthioinosine 5'-monophosphate, monoammonium salt |
Origin of Product |
United States |
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